Cas no 15728-46-8 (2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole)
2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-1-(4-methylphenyl)sulfonylbenzimidazole
- 2-methyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole
- CBMicro_014139
- Oprea1_259406
- Oprea1_651343
- MLS001212204
- 2-Methyl-1-(toluene-4-sulfonyl)-1H-benzoimidazole
- 2-methyl-1-tosyl-benzimidazole
- cid_755364
- BDBM62312
- HMS2835D21
- SMSF0004637
- STK354003
- CB09493
- SMR000514468
- US9328112, A10
- ST50809516
- 1-(p-Tolylsulfonyl)-2-methyl-1H-benzoimidazole
- 2-methyl-1-(4-methylp
- 2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole
- AE-641/02608016
- SR-01000528219
- CHEMBL1411903
- DTXSID701322389
- 2-METHYL-1-(4-METHYLBENZENESULFONYL)-1,3-BENZODIAZOLE
- BIM-0014115.P001
- 2-methyl-1-(4-methylphenyl)sulfonyl-benzimidazole
- Z57112248
- AKOS000595963
- EN300-18236367
- MLS-0350366.0001
- SR-01000528219-1
- 15728-46-8
-
- Inchi: 1S/C15H14N2O2S/c1-11-7-9-13(10-8-11)20(18,19)17-12(2)16-14-5-3-4-6-15(14)17/h3-10H,1-2H3
- InChI Key: CTZWJTPVNUHRKA-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N1C(C)=NC2C=CC=CC1=2)(=O)=O
Computed Properties
- Exact Mass: 286.07759887g/mol
- Monoisotopic Mass: 286.07759887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 60.3
2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18236367-0.05g |
2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole |
15728-46-8 | 90% | 0.05g |
$2755.0 | 2023-09-19 |
2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole
Comprehensive Analysis of 2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS No. 15728-46-8)
The compound 2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS No. 15728-46-8) is a specialized organic molecule with significant applications in pharmaceutical and chemical research. Its unique structure, featuring a benzodiazole core and a methylbenzenesulfonyl group, makes it a valuable intermediate in synthetic chemistry. Researchers often explore its potential in drug development, particularly in designing inhibitors for enzymes or receptors. The compound's CAS number 15728-46-8 is frequently searched in academic databases, reflecting its relevance in modern chemistry.
One of the key reasons for the growing interest in 2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole is its role in heterocyclic chemistry. Heterocycles are pivotal in medicinal chemistry, and this compound's benzodiazole scaffold is a prime example. Recent trends show that scientists are investigating its derivatives for their potential bioactivity, such as antimicrobial or anti-inflammatory properties. This aligns with the broader search queries like "benzodiazole derivatives in drug discovery" or "sulfonyl compounds in medicinal chemistry," which are popular in scientific literature.
From a synthetic perspective, the methylbenzenesulfonyl group in this compound enhances its stability and reactivity, making it a versatile building block. Laboratories often utilize it in cross-coupling reactions or as a protecting group in multi-step syntheses. The compound's CAS 15728-46-8 is also associated with studies on green chemistry, where researchers aim to reduce waste and improve efficiency. This connection to sustainable practices is a hot topic, as evidenced by searches for "eco-friendly synthetic methods" and "green synthesis of heterocycles."
Another area of interest is the compound's potential in material science. Its aromatic and sulfonyl components contribute to unique electronic properties, which could be harnessed in organic electronics or photovoltaic materials. Queries like "benzodiazole-based materials" or "sulfonyl compounds in optoelectronics" highlight this application. The compound's versatility underscores its importance across multiple disciplines, from pharmaceuticals to advanced materials.
In conclusion, 2-methyl-1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS No. 15728-46-8) is a multifaceted compound with broad scientific appeal. Its structural features and applications align with current research trends, making it a subject of ongoing exploration. Whether in drug development, green chemistry, or material science, this compound continues to inspire innovation and discovery.
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